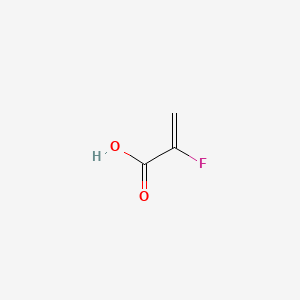

2-Fluoroacrylic acid

Description

The exact mass of the compound 2-Fluoroacrylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoroacrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoroacrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCFGHUTYSLISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902405 | |

| Record name | 2-Fluoroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-99-9 | |

| Record name | 2-Fluoroacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEP1A791CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoroacrylic Acid (CAS: 430-99-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroacrylic acid (2-FAA), with the Chemical Abstracts Service (CAS) number 430-99-9, is a fluorinated organic compound that has garnered significant interest in various scientific and industrial fields.[1] Structurally, it is a derivative of acrylic acid with a fluorine atom at the alpha-position.[1][2][3] This substitution of a hydrogen atom with fluorine imparts unique electronic properties and enhanced reactivity to the molecule, making it a valuable building block in organic synthesis and polymer chemistry.[1][2][3] This technical guide provides a comprehensive overview of 2-fluoroacrylic acid, including its chemical and physical properties, synthesis methodologies, key applications, and safety and handling protocols.

Chemical and Physical Properties

2-Fluoroacrylic acid is a colorless to light yellow liquid or a white to light yellow crystalline solid with a pungent odor.[2][3][4] The presence of the highly electronegative fluorine atom significantly influences its chemical behavior, enhancing its reactivity in polymerization and nucleophilic addition reactions compared to acrylic acid.[2]

Table 1: Physical and Chemical Properties of 2-Fluoroacrylic Acid

| Property | Value | Source(s) |

| CAS Number | 430-99-9 | [1][2][4][5] |

| Molecular Formula | C₃H₃FO₂ | [1][2][5][6] |

| Molecular Weight | 90.05 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid or off-white to light yellow solid/crystal | [2][3][4] |

| Melting Point | 51.5-52 °C | [1][7] |

| Boiling Point | 152-154 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Solubility in Water | 673 g/L at 25 °C (freely soluble) | [1][2] |

| pKa | 2.55 - 2.68 at 25 °C | [2][6] |

| IUPAC Name | 2-fluoroprop-2-enoic acid | [1][5] |

| Synonyms | α-Fluoroacrylic Acid, 2-Fluoropropenoic Acid | [2][4][5] |

| InChI | InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6) | [1][2][5] |

| SMILES | C=C(C(=O)O)F | [1][2][5] |

Synthesis of 2-Fluoroacrylic Acid

Several synthetic routes to 2-fluoroacrylic acid have been developed, often involving the oxidation of 2-fluoroacrolein (B76022) or the dehydrohalogenation of precursor molecules.

Experimental Protocol: Synthesis from 2-Fluoroacrolein via Oxidation

This method involves the oxidation of 2-fluoroacrolein using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

1. Oxidation with m-CPBA [8][9]

-

Materials: 2-fluoroacrolein, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane, n-heptane.

-

Procedure:

-

In a 250 mL four-necked flask, mix 8.89 g (0.12 mol) of 2-fluoroacrolein, 26 g (0.15 mol) of m-CPBA, and 30 g of dichloromethane.[8][9]

-

After the reaction is complete, cool the mixture to approximately 0 °C and filter.[8][9]

-

Concentrate the filtrate to dryness to obtain the crude 2-fluoroacrylic acid.[8][9]

-

Recrystallize the crude product from 10 g of n-heptane to yield the purified 2-fluoroacrylic acid.[8][9]

-

2. Oxidation with Hydrogen Peroxide [8]

-

Materials: 2-fluoroacrolein, ferric chloride, 30% hydrogen peroxide solution, ethyl acetate (B1210297), n-heptane.

-

Procedure:

-

In a 250 ml four-necked flask, mix 8.89 g (0.12 mol) of 2-fluoroacrolein and 0.89 g (5.5 mmol) of ferric chloride.[8]

-

Maintain the mixture at 30 °C.[8]

-

Add 40.8 g (0.36 mol) of 30% hydrogen peroxide solution dropwise.[8]

-

Stir the mixture for 2 hours while maintaining the temperature.[8]

-

Add 20 g of ethyl acetate for extraction.[8]

-

Wash the organic phase with water and concentrate until dry to obtain the crude product.[8]

-

Crystallize the crude product from 10 g of n-heptane to obtain the final 2-fluoroacrylic acid product.[8]

-

-

Yield: 90%[8]

Synthesis of Methyl 2-Fluoroacrylate

Methyl 2-fluoroacrylate is a key derivative of 2-fluoroacrylic acid and an important monomer for fluorinated polymers.[10]

Experimental Protocol: Esterification of 2-Fluoroacrylic Acid

-

Materials: 2-fluoroacrylic acid, methanol, concentrated sulfuric acid, saturated sodium bicarbonate solution, methyl-t-butyl ether.

-

Procedure:

-

In a 100 ml three-necked flask, mix 8.64 g (0.096 mol) of 2-fluoroacrylic acid with 6.4 g (0.2 mol) of methanol.[8]

-

Heat the mixture to 30 °C.[8]

-

Add 4.9 g (0.05 mol) of concentrated sulfuric acid dropwise, maintaining the temperature between 30-35 °C for 2 hours.[8]

-

Neutralize the reaction system with a saturated NaHCO₃ solution.[8]

-

Add 20 g of methyl-t-butyl ether for extraction.[8]

-

Rectify the organic phase to obtain methyl 2-fluoroacrylate.[8]

-

-

Yield: 89%[8]

Applications

The unique properties of 2-fluoroacrylic acid and its esters make them valuable in several high-technology fields.

Polymer Chemistry

2-Fluoroacrylic acid is a key monomer for the synthesis of fluorinated polymers.[2] The incorporation of fluorine atoms into the polymer backbone can enhance thermal stability, chemical resistance, and hydrophobicity.[1] These fluoropolymers find applications in:

-

High-performance coatings: Copolymers containing 2-fluoroacrylic acid exhibit exceptional UV stability and are used in weather-resistant coatings for automotive and photovoltaic applications.[6]

-

Optical fibers: Methyl 2-fluoroacrylate is a crucial monomer for producing fluorinated high molecular weight optical fiber materials, which have advantages over traditional plastic optical fibers in terms of signal attenuation, bandwidth, and heat resistance.[10]

-

Specialty materials: It is also used in the production of high-strength structural materials, such as windshields for supersonic aircraft, and in materials for integrated circuits and electronic wiring boards.[8]

Drug Development and Medicinal Chemistry

The introduction of fluorine can significantly alter the biological activity of a molecule. 2-Fluoroacrylic acid serves as a building block for novel pharmaceuticals.[1]

-

Antiviral agents: It is a critical component in the synthesis of neuraminidase inhibitors, such as fluorinated derivatives of oseltamivir, with potentially enhanced bioavailability.[6]

-

Targeted drug delivery: Functionalized derivatives of 2-fluoroacrylic acid can form pH-responsive polymer carriers for targeted chemotherapy.[6]

-

PET Imaging: 2-Fluoroacrylic acid can be radiolabeled with fluorine-18 (B77423) for use in Positron Emission Tomography (PET) imaging, aiding in drug discovery and development.[1]

-

Polymer-based drugs: 2-Fluoroacrylic acid is a key monomer in the synthesis of Patiromer, a polymer-based drug used to treat hyperkalemia.[8]

Other Industrial Applications

-

Energy Storage: Derivatives of 2-fluoroacrylic acid are being explored to improve the stability of electrolytes in lithium-ion batteries, particularly at elevated temperatures.[6]

Safety and Handling

2-Fluoroacrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[4][5][11] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[11]

Table 2: GHS Hazard Information for 2-Fluoroacrylic Acid

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[4][5][11] |

|

| Corrosive to metals | H290: May be corrosive to metals.[4][11] |

|

Handling and Storage:

-

Handling: Avoid all personal contact, including inhalation.[11] Wear protective gloves, clothing, eye, and face protection.[4][11] Use in a well-ventilated area.[11] Do not eat, drink, or smoke when handling.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and amines.[2][11] Recommended storage temperature is between 2-8°C to minimize decomposition and polymerization.[2] Keep containers tightly sealed.[11] Commercial samples may contain inhibitors like hydroquinone (B1673460) to prevent premature polymerization.[2]

First Aid Measures:

-

Skin Contact: Immediately flush with large amounts of water and remove contaminated clothing.[11]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[11]

-

Inhalation: Remove the person to fresh air.[11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[4][11] In all cases of exposure, seek immediate medical attention.[2][11]

Conclusion

2-Fluoroacrylic acid is a versatile and highly reactive fluorinated monomer with significant applications in materials science and medicinal chemistry. Its ability to impart desirable properties such as thermal stability, chemical resistance, and altered biological activity makes it a compound of high interest for ongoing research and development. Proper handling and storage procedures are critical to ensure safety when working with this corrosive material. As research continues, the range of applications for 2-fluoroacrylic acid and its derivatives is expected to expand further.

References

- 1. Buy 2-Fluoroacrylic acid | 430-99-9 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 430-99-9: 2-fluoroprop-2-enoic acid | CymitQuimica [cymitquimica.com]

- 4. 2-Fluoroacrylic Acid | 430-99-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 2-Fluoroacrylic acid | C3H3FO2 | CID 2782523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. zhishangbio.com [zhishangbio.com]

- 7. 2-FLUOROACRYLIC ACID | 430-99-9 | INDOFINE Chemical Company [indofinechemical.com]

- 8. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]

- 9. 2-FLUOROACRYLIC ACID | 430-99-9 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-Fluoroacrylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroacrylic acid (2-FAA) is a fluorinated derivative of acrylic acid that has garnered significant interest in various scientific and industrial fields. The strategic incorporation of a fluorine atom at the alpha-position of the acrylic acid backbone imparts unique electronic properties, influencing its reactivity and the characteristics of its polymeric forms. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoroacrylic acid, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in polymer and medicinal chemistry.

Core Physical and Chemical Properties

The distinct properties of 2-Fluoroacrylic acid are summarized below, providing a foundational understanding of its chemical behavior.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₃H₃FO₂ | [1][2][3] |

| Molecular Weight | 90.05 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder or solid; colorless liquid | [1][2][5] |

| Odor | Pungent, acrid | [5] |

| CAS Number | 430-99-9 | [1][3] |

| IUPAC Name | 2-fluoroprop-2-enoic acid | [4] |

| SMILES | C=C(F)C(=O)O | [1] |

| InChI | InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6) | [1][4] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 51.5 °C | [1][3][6] |

| Boiling Point | 181.3 ± 10.0 °C at 760 mmHg | [1][6] |

| Density | 1.233 ± 0.06 g/cm³ | [1][6] |

| Solubility | Highly soluble in water (673 g/L at 25°C); miscible with polar solvents. | [1][2] |

| pKa | 2.55 - 2.68 (at 25°C) | [2][6][7] |

| Flash Point | 63.5 ± 19.0 °C | [1][7] |

| Vapor Pressure | 0.397 mmHg at 25°C | [7][8] |

| Refractive Index | 1.388 | [7] |

Experimental Protocols

Synthesis of 2-Fluoroacrylic Acid via Oxidation of 2-Fluoroacrolein (B76022)

A common and high-yielding method for the synthesis of 2-Fluoroacrylic acid involves the oxidation of 2-fluoroacrolein.[1][3][9][10]

Materials:

-

2-fluoroacrolein

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

n-heptane

Procedure:

-

In a 250 mL four-necked flask, add 2-fluoroacrolein (8.89 g, 0.12 mol), m-CPBA (26 g, 0.15 mol), and dichloromethane (30 g).[3][9]

-

After the reaction is complete, cool the mixture to approximately 0 °C.[3][9]

-

Concentrate the filtrate to dryness to obtain crude 2-fluoroacrylic acid.[3][9]

-

Recrystallize the crude product from n-heptane (10 g) to yield purified 2-fluoroacrylic acid.[3][9] This process typically results in a yield of approximately 92%.[3][9]

Workflow for the Synthesis of 2-Fluoroacrylic Acid

Caption: Workflow diagram illustrating the synthesis of 2-Fluoroacrylic acid.

Chemical Reactivity and Stability

The presence of the electron-withdrawing fluorine atom significantly influences the reactivity of the carbon-carbon double bond, making it susceptible to nucleophilic addition.[5] 2-Fluoroacrylic acid is a monomer used in the preparation of fluoropolymers and as a reactant for synthesizing fluorolactams.[3][9]

The compound is heat sensitive and should be stored at refrigerated temperatures (2-8°C) under an inert atmosphere to prevent polymerization.[1][5] It is stable under recommended storage conditions but incompatible with strong oxidizing agents.[11]

Applications in Research and Development

The unique properties of 2-Fluoroacrylic acid make it a valuable building block in several areas of research and development.

Polymer Chemistry

The incorporation of 2-Fluoroacrylic acid into polymers imparts desirable characteristics such as:

-

Enhanced thermal stability: The strong carbon-fluorine bond increases the heat resistance of the resulting polymers.[1]

-

Improved hydrophobicity: The electronegative fluorine atom contributes to the water-repelling nature of the polymer, which is beneficial for creating water-resistant coatings and membranes.[1]

Medicinal Chemistry

In the field of medicinal chemistry, 2-Fluoroacrylic acid serves as a crucial intermediate for:

-

Novel drug synthesis: It is a building block for creating new pharmaceutical candidates, including antiviral agents like neuraminidase inhibitors. The fluorine moiety can enhance metabolic stability and bioavailability.[2]

-

Radiolabeling: The acid can be labeled with fluorine-18 (B77423) for use in Positron Emission Tomography (PET) imaging, aiding in drug discovery and development by allowing researchers to track molecules within the body.[1]

Conceptual Relationship of 2-Fluoroacrylic Acid's Properties and Applications

Caption: Relationship between the structural features and applications of 2-Fluoroacrylic acid.

Safety and Handling

2-Fluoroacrylic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][4][5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, in a well-ventilated area.[5][11]

GHS Hazard Information:

-

Pictogram: Corrosive

-

Signal Word: Danger

-

Hazard Statements: H314 (Causes severe skin burns and eye damage)[4][8]

Store in a cool, dry, and well-ventilated area away from incompatible materials.[5][11] The recommended storage temperature is between 2-8°C.[5][6]

Conclusion

2-Fluoroacrylic acid is a versatile chemical compound with a unique combination of physical and chemical properties stemming from its fluorinated structure. Its utility as a monomer in polymer science and as a building block in medicinal chemistry highlights its importance in the development of advanced materials and novel therapeutics. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.

References

- 1. Buy 2-Fluoroacrylic acid | 430-99-9 [smolecule.com]

- 2. zhishangbio.com [zhishangbio.com]

- 3. 2-FLUOROACRYLIC ACID CAS#: 430-99-9 [chemicalbook.com]

- 4. 2-Fluoroacrylic acid | C3H3FO2 | CID 2782523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-FLUOROACRYLIC ACID | 430-99-9 [amp.chemicalbook.com]

- 7. 2-Fluoroacrylic acid|lookchem [lookchem.com]

- 8. 2-FLUOROACRYLIC ACID - Safety Data Sheet [chemicalbook.com]

- 9. 2-FLUOROACRYLIC ACID | 430-99-9 [chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to 2-Fluoroacrylic Acid (C₃H₃FO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroacrylic acid (CAS No: 430-99-9), a fluorinated derivative of acrylic acid, is a reactive monomer with significant applications in polymer chemistry and as an intermediate in organic synthesis.[1][2] Its unique properties, conferred by the presence of a fluorine atom at the alpha-position, make it a valuable building block for advanced materials, including specialty fluoropolymers and pharmaceutical intermediates.[3][4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and key applications, with a focus on data relevant to research and development.

Molecular Structure and Formula

2-Fluoroacrylic acid, with the molecular formula C₃H₃FO₂, consists of an acrylic acid backbone with a fluorine atom substituted at the C2 (or alpha) position.[3] This substitution significantly influences the molecule's electronic properties and reactivity. The planar geometry around the C=C double bond is a result of sp² hybridization.[5]

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-fluoroprop-2-enoic acid | [5][6] |

| CAS Number | 430-99-9 | [2][3] |

| Molecular Formula | C₃H₃FO₂ | [1][2][3] |

| Molecular Weight | 90.05 g/mol | [1][5] |

| Canonical SMILES | C=C(C(=O)O)F | [3][5] |

| InChI | InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6) | [3][5] |

| InChIKey | TYCFGHUTYSLISP-UHFFFAOYSA-N |[3][5] |

Physicochemical Properties

The physicochemical properties of 2-fluoroacrylic acid are summarized below. It typically appears as an off-white to light yellow solid or a colorless liquid with a pungent odor.[1][3]

Table 2: Physicochemical Data for 2-Fluoroacrylic Acid

| Property | Value | Reference |

|---|---|---|

| Melting Point | 51.5 °C | [1][2] |

| Boiling Point | 181.3 °C (at 760 mmHg) | [1][2] |

| Density | 1.233 g/cm³ (Predicted) | [1][2] |

| pKa | 2.55 (at 25 °C) | [1][2] |

| Flash Point | 63.5 °C | [2] |

| Vapor Pressure | 0.397 mmHg (at 25 °C) | [2] |

| Solubility | Soluble in water | [3] |

| Storage Temperature | 2-8°C |[1][2] |

Synthesis and Experimental Protocols

2-Fluoroacrylic acid can be synthesized through various routes, with a common laboratory and industrial method being the oxidation of 2-fluoroacrylaldehyde.[1][7] Other reported methods include synthesis from 2-fluoroacetate, 2-chloropropionate, or 2-fluoromalonate, though these may involve highly toxic reagents or expensive materials.[8]

Experimental Protocol: Synthesis via Oxidation of 2-Fluoroacrylaldehyde

This protocol is based on a method described in the literature, which involves the oxidation of 2-fluoroacrylaldehyde using meta-chloroperoxybenzoic acid (m-CPBA).[1][7]

Materials:

-

2-fluoroacrylaldehyde

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

n-heptane

-

250 mL four-necked flask

-

Stirring apparatus

-

Cooling bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 250 mL four-necked flask, add 2-fluoroacrylaldehyde (8.89 g, 0.12 mol), m-CPBA (26 g, 0.15 mol), and dichloromethane (30 g).[1]

-

Stir the reaction mixture at 20 °C for 2 hours.[1]

-

Upon completion of the reaction, cool the mixture to approximately 0 °C using an ice bath.[1]

-

Filter the cooled mixture to remove precipitated by-products.[1]

-

Concentrate the filtrate to dryness using a rotary evaporator to obtain crude 2-fluoroacrylic acid.[1]

-

Recrystallize the crude product from n-heptane (10 g) to yield purified 2-fluoroacrylic acid.[1] This process has been reported to achieve a yield of up to 92%.[1][7]

Synthesis Workflow Diagram

References

- 1. 2-FLUOROACRYLIC ACID | 430-99-9 [chemicalbook.com]

- 2. 2-Fluoroacrylic acid|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. zhishangbio.com [zhishangbio.com]

- 5. Buy 2-Fluoroacrylic acid | 430-99-9 [smolecule.com]

- 6. 2-Fluoroacrylic acid | C3H3FO2 | CID 2782523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Solubility Profile of 2-Fluoroacrylic Acid in Polar Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-fluoroacrylic acid in polar solvents. Due to its unique electronic properties conferred by the fluorine atom, 2-fluoroacrylic acid is a valuable building block in the synthesis of specialized polymers and pharmaceutical intermediates.[1] An understanding of its solubility is critical for its application in reaction chemistry, purification processes, and formulation development. This document consolidates available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this procedure.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For 2-fluoroacrylic acid, the presence of a highly polar carboxyl group (-COOH) and a polar carbon-fluorine (C-F) bond contributes to its affinity for polar solvents.[1] The carboxyl group allows for hydrogen bonding, a strong type of intermolecular interaction, with protic polar solvents like water and alcohols.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility | Data Type | Reference |

| Water | H₂O | 80.1 | 25 | 673 g/L | Calculated | [1] |

| General Polar Solvents | - | - | - | Miscible/Significant Solubility | Qualitative | [1][2] |

| Methanol (B129727) | CH₃OH | 32.7 | - | Soluble (as a reaction solvent) | Implied | [1] |

| Ethanol (B145695) | C₂H₅OH | 24.5 | - | Soluble (as a reaction solvent) | Implied | [1] |

Note: The solubility in methanol and ethanol is inferred from their use as reaction solvents in syntheses involving 2-fluoroacrylic acid, which necessitates at least a moderate degree of solubility.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of 2-fluoroacrylic acid solubility in a polar solvent. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute, followed by the quantitative analysis of the saturated solution.

Materials:

-

2-Fluoroacrylic acid (solid)

-

Polar solvent of interest (e.g., water, ethanol, methanol)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Drying oven

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 2-fluoroacrylic acid to a pre-weighed glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of the vial and the 2-fluoroacrylic acid.

-

-

Solvent Addition:

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired polar solvent into the vial containing the 2-fluoroacrylic acid.

-

-

Equilibration:

-

Tightly seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that solubility equilibrium is reached. It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vial at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection:

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Record the mass of the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the 2-fluoroacrylic acid (a temperature below its melting point of 51-52°C is recommended, or under vacuum).

-

Dry the vial to a constant weight.

-

Record the final mass of the vial containing the dried 2-fluoroacrylic acid residue.

-

-

Calculation of Solubility:

-

Mass of solvent: (Mass of vial + saturated solution) - (Mass of vial + dried residue)

-

Mass of dissolved 2-fluoroacrylic acid: (Mass of vial + dried residue) - (Mass of empty vial)

-

Solubility ( g/100g solvent): (Mass of dissolved 2-fluoroacrylic acid / Mass of solvent) * 100

-

Solubility (g/L): (Mass of dissolved 2-fluoroacrylic acid / Volume of saturated solution collected) * 1000

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of 2-fluoroacrylic acid.

Caption: Workflow for gravimetric solubility determination.

This guide serves as a foundational resource for professionals working with 2-fluoroacrylic acid. While the provided data is based on available public information, the detailed experimental protocol empowers researchers to generate precise solubility data tailored to their specific needs and solvent systems.

References

Synthesis of 2-Fluoroacrylic Acid from 2-Fluoroacrolein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-fluoroacrylic acid from 2-fluoroacrolein (B76022). 2-Fluoroacrylic acid and its derivatives are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials such as fluorinated polymers. This document details established experimental protocols, presents key quantitative data in a comparative format, and visualizes the reaction pathways and experimental workflows.

Core Synthesis Pathways

The primary method for synthesizing 2-fluoroacrylic acid from 2-fluoroacrolein is through oxidation. Two effective methods have been reported, utilizing different oxidizing agents:

-

Oxidation with Hydrogen Peroxide and Ferric Chloride Catalyst: This method employs a readily available and cost-effective oxidizing agent in conjunction with an iron catalyst.

-

Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA): This protocol uses a common and selective oxidizing agent in organic synthesis.

The following sections provide a detailed comparison of these two methods, including experimental procedures and resulting yields.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthesis methods, allowing for easy comparison.

| Parameter | Method 1: H₂O₂ / FeCl₃ | Method 2: m-CPBA |

| Starting Material | 2-Fluoroacrolein | 2-Fluoroacrolein |

| Oxidizing Agent | 30% Hydrogen Peroxide | m-Chloroperoxybenzoic Acid (m-CPBA) |

| Catalyst | Ferric Chloride (FeCl₃) | None |

| Solvent | None specified for reaction, Ethyl Acetate (B1210297) for extraction | Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | 30°C | 20°C |

| Reaction Time | 2 hours | 2 hours |

| Reported Yield | 90%[1][2] | 92%[1][2][3][4][5] |

| Purification Method | Crystallization from n-heptane | Crystallization from n-heptane |

Spectroscopic Data

The synthesized 2-fluoroacrylic acid has been characterized by NMR spectroscopy. The reported data is consistent across the different synthesis methods.

| Nucleus | Chemical Shift (δ) and Multiplicity |

| ¹H NMR (400 MHz, CDCl₃) | 5.17-5.62 (m, 1H), 5.62-6.07 (m, 1H), 7.20-7.45 (s, 1H)[1][2] |

| ¹⁹F NMR (400 MHz, CDCl₃) | -118.55 (dd, 1F)[1][2] |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 2-fluoroacrylic acid from 2-fluoroacrolein.

Method 1: Oxidation with Hydrogen Peroxide and Ferric Chloride

Materials:

-

Water

Procedure:

-

In a 250 ml four-necked flask, combine 8.89 g (0.12 mol) of 2-fluoroacrolein and 0.89 g (5.5 mmol) of ferric chloride.[1][2]

-

Maintain the mixture at a constant temperature of 30°C.[1][2]

-

Add 40.8 g (0.36 mol) of 30% hydrogen peroxide solution dropwise to the mixture.[1][2]

-

Stir the reaction mixture for 2 hours while maintaining the temperature at 30°C.[1][2]

-

After 2 hours, add 20 g of ethyl acetate for extraction.[1][2]

-

Concentrate the organic phase until dry to obtain the crude 2-fluoroacrylic acid product.[1][2]

-

Crystallize the crude product from 10 g of n-heptane to yield the purified 2-fluoroacrylic acid.[1][2]

Method 2: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

Materials:

Procedure:

-

In a 250 ml four-necked flask, mix 8.89 g (0.12 mol) of 2-fluoroacrolein, 26 g (0.15 mol) of m-CPBA, and 30 g of dichloromethane.[1][2][3][4][5]

-

After the reaction is complete, cool the mixture to approximately 0°C.[1][2][3][4][5]

-

Concentrate the filtrate to dryness to obtain the crude 2-fluoroacrylic acid.[1][2][3][4][5]

-

Recrystallize the crude product from 10 g of n-heptane to obtain the purified 2-fluoroacrylic acid.[1][2][3][4][5]

Visualizations

The following diagrams illustrate the chemical reaction and a generalized experimental workflow for the synthesis of 2-fluoroacrylic acid.

Caption: Chemical transformation of 2-fluoroacrolein to 2-fluoroacrylic acid.

Caption: A generalized workflow for the synthesis and purification of 2-fluoroacrylic acid.

References

- 1. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2-FLUOROACRYLIC ACID | 430-99-9 [chemicalbook.com]

- 4. 2-FLUOROACRYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Reactivity and Synthetic Utility of α-Fluoroacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Fluoroacrylic acid and its derivatives are increasingly recognized as versatile building blocks in organic synthesis and materials science. The presence of the fluorine atom at the α-position significantly influences the electron density and reactivity of the acrylic system, imparting unique properties that are highly valuable in the development of novel polymers, pharmaceuticals, and agrochemicals. This technical guide provides an in-depth exploration of the reactivity of α-fluoroacrylic acid, focusing on its fundamental chemical properties, key reactions, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of its synthetic applications.

Introduction

The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. α-Fluoroacrylic acid, a fluorinated analog of acrylic acid, serves as a prime example of a fluorinated building block with significant synthetic potential. The high electronegativity of the fluorine atom modulates the electronic character of the double bond and the acidity of the carboxylic acid, making it a unique substrate for a variety of chemical transformations. This guide will delve into the core aspects of α-fluoroacrylic acid's reactivity, providing a comprehensive resource for researchers in organic synthesis and drug development.

Physicochemical Properties

Understanding the inherent properties of α-fluoroacrylic acid is crucial for its effective handling and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₃H₃FO₂ | [1] |

| Molecular Weight | 90.05 g/mol | [1] |

| Melting Point | 51.5 °C | [2] |

| Boiling Point | 181.3 °C (Predicted) | [2] |

| pKa | 2.55 (at 25 °C) | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Solubility | Soluble in water and organic solvents | |

| CAS Number | 430-99-9 | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of a carboxylic acid will show a characteristic broad singlet for the acidic proton in the downfield region (typically 10-12 ppm).[4]

-

¹³C NMR: The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the range of 160-180 ppm.[4]

-

IR Spectroscopy: Carboxylic acids exhibit a very broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band around 1710 cm⁻¹.[4] The presence of the C=C double bond will also give rise to a characteristic stretching absorption.

Key Reactions and Reactivity

The reactivity of α-fluoroacrylic acid is dominated by the interplay between the electron-withdrawing fluorine atom and the carboxylic acid group, which activate the double bond for various transformations.

Polymerization

α-Fluoroacrylic acid and its esters are valuable monomers for the synthesis of fluorinated polymers. These polymers often exhibit unique properties such as low surface energy, high thermal stability, and chemical resistance.[5]

Radical Polymerization: The free-radical polymerization of α-fluoroacrylates has been studied to understand their kinetic behavior. For instance, the kinetics of methyl α-fluoroacrylate (MFA) homopolymerization can be described by the rate equation Rp = k[AIBN]⁰.⁶[MFA]¹.¹.[6] The overall activation energy for this process has been calculated to be 73.6 kJ/mol.[6]

| Monomer | Initiator | Solvent | Key Kinetic Parameters |

| Methyl α-fluoroacrylate (MFA) | AIBN | Acetonitrile | Rp = k[AIBN]⁰.⁶[MFA]¹.¹; Ea = 73.6 kJ/mol |

| Ethyl α-fluoroacrylate (EFA) | Not Specified | Not Specified | kp = 1120 L/mol·s, kt = 4.8 × 10⁸ L/mol·s (at 30°C) |

Table of polymerization kinetic data for α-fluoroacrylates.[6]

Michael Addition (Conjugate Addition)

The electron-deficient nature of the double bond in α-fluoroacrylic acid and its esters makes them excellent Michael acceptors.[7] This allows for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position.[8]

Phospha-Michael Addition: A notable example is the phospha-Michael addition of phosphines to α-fluorinated acrylates, which proceeds in good to excellent yields and provides access to polyfunctionalized organophosphorus compounds.[7][9]

| Michael Donor | Michael Acceptor | Product |

| Phosphines | α-Trifluoromethylacrylates | Products with contiguous C-P and C-CF₃ bonds |

| Phosphines | α-Fluoromethylacrylates | Products with contiguous C-P and C-CH₂F bonds |

Examples of Phospha-Michael additions involving α-fluorinated acrylates.[7]

Diels-Alder Reaction

In the Diels-Alder reaction, α-fluoroacrylic acid can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.[10] The electron-withdrawing fluorine atom enhances the dienophilic reactivity. The reaction typically requires elevated temperatures.[11]

Decarboxylative Cross-Coupling

Recent advances have demonstrated the utility of α-fluoroacrylic acids in photoinduced decarboxylative cross-coupling reactions. This strategy allows for the stereoconvergent synthesis of monofluoroalkenes, which are important structural motifs in medicinal chemistry.[12]

Experimental Protocols

General Handling and Safety Precautions

α-Fluoroacrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] An emergency eye wash station and safety shower should be readily accessible.[15] Store the compound in a cool, dry place away from incompatible materials.[13]

Synthesis of α-Fluoroacrylic Acid

A common laboratory-scale synthesis involves the oxidation of 2-fluoroacrylaldehyde.

Procedure:

-

To a 250 mL four-necked flask, add 2-fluoroacrylaldehyde (8.89 g, 0.12 mol), m-chloroperbenzoic acid (m-CPBA) (26 g, 0.15 mol), and dichloromethane (B109758) (30 g).[2]

-

Stir the reaction mixture at 20 °C for 2 hours.[2]

-

After the reaction is complete, cool the mixture to approximately 0 °C and filter.[2]

-

Concentrate the filtrate to dryness to obtain crude 2-fluoroacrylic acid.[2]

-

Recrystallize the crude product from n-heptane (10 g) to yield purified 2-fluoroacrylic acid (yield: 92%).[2]

Phospha-Michael Addition to an α-Fluorinated Acrylate (B77674)

This protocol is a general representation based on reported procedures.[7][9]

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the α-fluorinated acrylate in a suitable anhydrous solvent (e.g., THF, dichloromethane).

-

Add the phosphine (B1218219) nucleophile to the solution.

-

The reaction may be conducted at room temperature or require mild heating, depending on the specific substrates.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Diels-Alder Reaction with Anthracene (B1667546)

This is a general procedure for a Diels-Alder reaction which can be adapted for α-fluoroacrylic acid as the dienophile.[11]

Procedure:

-

To a 25-mL round-bottomed flask, add anthracene (0.80 g) and α-fluoroacrylic acid (molar equivalent).[11]

-

Add a high-boiling solvent such as xylene (10 mL) and a boiling chip.[11]

-

Attach a reflux condenser and heat the mixture to reflux (approximately 185-200 °C).[11]

-

Maintain reflux for a specified time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Isolate the product by filtration or by removing the solvent under reduced pressure followed by purification.

Visualizing Reactivity: Diagrams

Caption: Generalized workflow for the Michael Addition reaction involving α-fluoroacrylic acid.

Caption: Schematic of the Diels-Alder reaction with α-fluoroacrylic acid as the dienophile.

Caption: Experimental workflow for the radical polymerization of α-fluoroacrylates.

Applications in Drug Development and Materials Science

The unique reactivity of α-fluoroacrylic acid makes it a valuable tool for the synthesis of complex molecules with applications in various fields.

-

Drug Development: The incorporation of the α-fluoroacrylate moiety or its derivatives into bioactive molecules can enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The synthesis of fluorinated amino acids and peptides is an active area of research where α-fluoroacrylic acid derivatives can serve as key precursors.[16][17][18]

-

Materials Science: Fluorinated polymers derived from α-fluoroacrylic acid are used in the development of advanced materials with tailored surface properties, such as hydrophobic and oleophobic coatings.[5]

Conclusion

α-Fluoroacrylic acid exhibits a rich and diverse reactivity profile, primarily driven by the electronic influence of the α-fluorine substituent. Its participation in polymerization, Michael additions, Diels-Alder reactions, and decarboxylative couplings highlights its versatility as a synthetic building block. The detailed protocols and compiled data in this guide are intended to equip researchers with the necessary information to effectively utilize α-fluoroacrylic acid in their synthetic endeavors, paving the way for the development of new pharmaceuticals, advanced materials, and other valuable chemical entities.

References

- 1. 2-Fluoroacrylic acid | C3H3FO2 | CID 2782523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-FLUOROACRYLIC ACID | 430-99-9 [chemicalbook.com]

- 3. 2-Fluoroacrylic Acid | 430-99-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phospha-Michael Addition on α-Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. aksci.com [aksci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. sslc.gov [sslc.gov]

- 16. Protease-catalyzed peptide synthesis for the site-specific incorporation of alpha-fluoroalkyl amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 2-Fluoroacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-Fluoroacrylic acid. Due to the limited availability of direct experimental data on the monomer, this guide synthesizes information from related compounds, theoretical studies, and standard analytical procedures to offer a thorough understanding of its expected thermal behavior.

Introduction

2-Fluoroacrylic acid (2-FAA) is a fluorinated monomer of significant interest in polymer chemistry and materials science. The incorporation of a fluorine atom at the alpha position of acrylic acid imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and altered reactivity. Understanding the thermal stability of the 2-FAA monomer is crucial for its safe handling, storage, and polymerization, as well as for the design of novel polymers with tailored thermal properties.

This guide summarizes the known thermal characteristics of analogous compounds, outlines standard experimental protocols for thermal analysis, and presents a theoretical perspective on the decomposition pathways of 2-Fluoroacrylic acid.

Thermal Stability Analysis: A Comparative Approach

Table 1: Thermal Properties of Acrylic Acid and Related Monomers

| Compound | Onset of Polymerization (°C) | Decomposition Temperature (°C) | Method | Reference |

| Acrylic Acid | 145 | >150 (polymer decomposition) | DSC | [1] |

| Poly(methyl α-fluoroacrylate) | - | ~350 (10% weight loss) | TGA | [2] |

Note: The onset temperature for acrylic acid represents the initiation of exothermic polymerization, not necessarily decomposition of the monomer itself. The decomposition temperature for poly(methyl α-fluoroacrylate) is for the polymer, but suggests high thermal stability of the fluoroacrylate backbone.

Table 2: Thermal Decomposition of Poly(acrylic acid) and its Copolymers

| Polymer System | Onset of Decomposition (°C) | Key Decomposition Products | Method | Reference |

| Poly(acrylic acid) | ~200-300 | Water, CO2, Carbonate/Bicarbonate | TGA | [3] |

| Acrylonitrile/Acrylic Acid Copolymer | - | Enhanced rate of thermal degradation with increased acrylic acid content | TGA/DSC | [4] |

The data on acrylic acid suggests that the monomer is susceptible to exothermic polymerization at elevated temperatures.[1] The presence of the fluorine atom in 2-Fluoroacrylic acid is expected to influence its thermal stability. The strong carbon-fluorine bond generally enhances the thermal stability of the molecule. Computational studies on perfluoroalkyl carboxylic acids indicate that C-C bond cleavage is a likely initial step in thermal degradation, with bond dissociation energies in the range of 75-90 kcal/mol.[5]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of 2-Fluoroacrylic acid, the following experimental methodologies are recommended.

3.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperatures at which the material decomposes and the extent of mass loss.

-

Objective: To determine the onset and peak decomposition temperatures of 2-Fluoroacrylic acid and to quantify mass loss at different temperatures.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

A small, precisely weighed sample of 2-Fluoroacrylic acid (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

The sample is heated in a controlled atmosphere (typically inert, such as nitrogen or argon, to prevent oxidative decomposition) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The analysis is typically run over a temperature range that encompasses the expected decomposition, for example, from ambient temperature to 600 °C.

-

The resulting TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

3.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic reactions like polymerization or decomposition.

-

Objective: To identify the temperatures of melting, exothermic polymerization, and decomposition of 2-Fluoroacrylic acid.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small, precisely weighed sample of 2-Fluoroacrylic acid (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

The heat flow to the sample is compared to the heat flow to the reference.

-

The DSC thermogram plots the differential heat flow versus temperature. Endothermic events (like melting) appear as downward peaks, while exothermic events (like polymerization or decomposition) appear as upward peaks.

-

Visualizing Thermal Processes

4.1 Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a reactive monomer like 2-Fluoroacrylic acid.

4.2 Plausible Thermal Decomposition Pathway

Based on computational studies of related fluorinated carboxylic acids, a plausible initial step in the thermal decomposition of 2-Fluoroacrylic acid is homolytic C-C bond cleavage. Subsequent reactions could involve decarboxylation and the formation of smaller fluorinated molecules.

Conclusion

While direct experimental data on the thermal stability of 2-Fluoroacrylic acid monomer is limited, a comprehensive understanding can be developed through comparative analysis of related compounds and the application of standard thermal analysis techniques. The presence of the α-fluorine atom is anticipated to enhance the thermal stability of the monomer compared to acrylic acid, though it remains susceptible to thermally initiated polymerization. The experimental protocols and theoretical pathways outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to assess and understand the thermal behavior of this important fluorinated monomer. Further experimental studies are warranted to precisely quantify the thermal stability parameters of 2-Fluoroacrylic acid.

References

This technical guide provides a comprehensive overview of 2-fluoroacrylic acid, its synonyms, and related compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications, with a particular focus on its role in polymer chemistry and pharmaceuticals.

Introduction to 2-Fluoroacrylic Acid

2-Fluoroacrylic acid, also known as α-fluoroacrylic acid, is a fluorinated derivative of acrylic acid. The presence of a fluorine atom at the alpha-position significantly influences the molecule's reactivity and the properties of its corresponding polymers. This modification enhances thermal stability and alters the acidity of the carboxylic group, making it a valuable monomer in the synthesis of specialty polymers and a key building block in medicinal chemistry.

Synonyms and Chemical Identifiers

A comprehensive list of synonyms and identifiers for 2-fluoroacrylic acid is provided below to aid in literature searches and material sourcing.

| Identifier | Value |

| Systematic Name | 2-Fluoroprop-2-enoic acid[1] |

| Common Synonyms | α-Fluoroacrylic acid, 2-Fluoropropenoic acid[1] |

| CAS Number | 430-99-9[1] |

| Molecular Formula | C₃H₃FO₂[1] |

| Molecular Weight | 90.05 g/mol [1] |

| InChI | 1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6)[1] |

| InChIKey | TYCFGHUTYSLISP-UHFFFAOYSA-N[1] |

| SMILES | C=C(F)C(=O)O[2] |

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for 2-fluoroacrylic acid and its common esters, methyl 2-fluoroacrylate and ethyl 2-fluoroacrylate.

Physicochemical Properties

| Property | 2-Fluoroacrylic Acid | Methyl 2-fluoroacrylate | Ethyl 2-fluoroacrylate |

| Appearance | White to light yellow solid | Colorless liquid[3][4] | - |

| Melting Point | 51.5 °C[2] | -42 °C[4] | - |

| Boiling Point | 181.3 °C (predicted) | 91 °C @ 750 mmHg[4] | 105.5 °C @ 760 mmHg[5] |

| Density | 1.233 g/cm³ (predicted) | 1.114 g/mL @ 20 °C[4] | 1.027 g/cm³[5] |

| pKa | 2.55 (25 °C) | - | - |

| Refractive Index (n_D^20) | - | 1.39[3][4] | 1.381[5] |

| Solubility in Water | Soluble | Slightly soluble[4][6] | - |

Spectroscopic Data

| Compound | 1H NMR (CDCl₃) | 19F NMR (CDCl₃) |

| 2-Fluoroacrylic acid | δ 5.62-5.17 (m, 1H), 6.07-5.62 (m, 1H), 7.45-7.20 (s, 1H) | δ -118.55 (dd, 1F) |

| Methyl 2-fluoroacrylate | δ 3.89-3.78 (s, 3H), 5.35-5.25 (m, 1H), 5.74-5.55 (m, 1H) | - |

| Ethyl 2-fluoroacrylate | - | Spectra available[7] |

Synthesis and Related Compounds

2-Fluoroacrylic acid and its derivatives can be synthesized through various routes. The choice of method often depends on the desired scale and the availability of starting materials.

General Synthetic Pathways

The following diagram illustrates the common synthetic pathways leading to 2-fluoroacrylic acid and its subsequent conversion to esters and polymers.

Caption: General synthetic routes to 2-fluoroacrylic acid and its derivatives.

Experimental Protocols

This protocol describes the oxidation of 2-fluoroacrolein to 2-fluoroacrylic acid.

Materials:

-

2-Fluoroacrolein

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

n-Heptane

Procedure:

-

In a 250 mL four-necked flask, mix 2-fluoroacrolein (8.89 g, 0.12 mol), m-CPBA (26 g, 0.15 mol), and dichloromethane (30 g).[8]

-

Stir the reaction mixture at 20 °C for 2 hours.[8]

-

After the reaction is complete, cool the mixture to approximately 0 °C and filter.[8]

-

Concentrate the filtrate to dryness to obtain the crude product.[8]

-

Recrystallize the crude product from 10 g of n-heptane to yield purified 2-fluoroacrylic acid. The reported yield is 92%.[8]

This protocol details the esterification of 2-fluoroacrylic acid to its methyl ester.

Materials:

-

2-Fluoroacrylic acid

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

In a 100 mL three-necked flask, mix methanol (6.4 g, 0.2 mol) and 2-fluoroacrylic acid (8.64 g, 0.096 mol).

-

Raise the temperature to 30 °C and add concentrated sulfuric acid (4.9 g, 0.05 mol) dropwise.

-

Maintain the reaction at 30-35 °C for 2 hours.

-

Neutralize the reaction mixture with a saturated NaHCO₃ solution.

-

Extract the product with methyl tert-butyl ether (20 g).

-

Rectify the organic phase to obtain methyl 2-fluoroacrylate. A yield of 89% has been reported.

Polymerization and Applications

α-Fluoroacrylates are valuable monomers for producing polymers with unique properties. The fluorine substitution enhances thermal stability and chemical resistance.

Properties of Poly(α-fluoroacrylates)

| Polymer | Glass Transition Temp. (T_g) | Thermal Decomposition (10% weight loss) | Water Sorption | Mechanical Properties |

| Poly(methyl α-fluoroacrylate) (PMFA) | 128 °C[9] | 350 °C (in N₂)[9] | ~2x that of PMMA[10] | Higher compressive and bending strength than PMMA[10] |

| Poly(2,2,2-trifluoroethyl α-fluoroacrylate) (P3FFA) | - | - | Almost zero[10] | Poor mechanical properties[10] |

| Copolymer of MFA and 3FFA (40% 3FFA) | - | - | 20% higher water resistance than PMMA[10] | Higher compressive, tensile, and bending strength than PMMA[10] |

Application in Drug Development: The Case of Patiromer

A significant application of 2-fluoroacrylic acid is in the synthesis of Patiromer, a potassium-binding polymer used to treat hyperkalemia.[11] Patiromer is a cross-linked polymer of 2-fluoroacrylic acid (91%), divinylbenzene (B73037) (8%), and 1,7-octadiene (B165261) (1%).[11][12]

The presence of the electron-withdrawing fluorine atom lowers the pKa of the carboxylic acid groups in the polymer, making them more effective at binding potassium ions in the gastrointestinal tract.[13]

The synthesis of Patiromer involves a suspension polymerization followed by hydrolysis.

Caption: Simplified workflow for the synthesis of Patiromer.

Biological Significance and Signaling Pathways

While 2-fluoroacrylic acid itself is primarily used as a monomer, the incorporation of fluorine into molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[14][15] For instance, it is a building block for neuraminidase inhibitors and can be used in targeted drug delivery systems.[15]

The primary mechanism of action for its most prominent drug application, Patiromer, is not through the modulation of a specific signaling pathway but rather through a physicochemical interaction. As a non-absorbed polymer, it binds potassium ions in the gastrointestinal tract, preventing their absorption into the bloodstream.[11]

Some studies have indicated that fluoroquinolones and propionic acid derivatives, which share some structural similarities with fluoroacrylic acid, can induce immune-related gene expression in vitro, potentially involving the ERK pathway.[16] However, direct evidence for 2-fluoroacrylic acid or its simple derivatives acting on specific signaling pathways is not extensively documented in the reviewed literature. Further research is needed to explore the direct biological effects of these compounds at the cellular level.

Conclusion

2-Fluoroacrylic acid is a versatile and valuable compound with significant applications in polymer science and medicinal chemistry. Its unique properties, conferred by the presence of the fluorine atom, make it an essential building block for advanced materials and pharmaceuticals like Patiromer. This guide has provided a comprehensive overview of its synonyms, physicochemical properties, synthesis, and applications, offering a solid foundation for researchers and developers working with this important class of molecules.

References

- 1. 2-Fluoroacrylic acid | C3H3FO2 | CID 2782523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Fluoroacrylic acid | 430-99-9 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 2-fluoroacrylate - Wikipedia [en.wikipedia.org]

- 5. Ethyl 2-Fluoroacrylate|lookchem [lookchem.com]

- 6. METHYL 2-FLUOROACRYLATE | 2343-89-7 [chemicalbook.com]

- 7. Ethyl 2-Fluoroacrylate | C5H7FO2 | CID 2769363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-FLUOROACRYLIC ACID | 430-99-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanical properties of poly(alkyl alpha-fluoroacrylate)s as denture-base materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Patiromer - Wikipedia [en.wikipedia.org]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Mechanism of Action and Pharmacology of Patiromer, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. zhishangbio.com [zhishangbio.com]

- 16. Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Fluorinated Acrylic Monomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the origins and historical development of fluorinated acrylic monomers, tracing their journey from initial discovery to their establishment as a unique class of materials. We will delve into the pioneering research, key synthetic methodologies, and the evolution of their applications, with a focus on the foundational studies that paved the way for modern advancements.

Early Explorations in Fluorine Chemistry and the Dawn of Fluoropolymers

The story of fluorinated acrylic monomers is intrinsically linked to the broader history of fluorine chemistry. The highly reactive nature of elemental fluorine, first isolated by Henri Moissan in 1886, presented significant challenges to early researchers. However, the unique properties imparted by the carbon-fluorine bond, such as high thermal stability and chemical inertness, spurred continued investigation.

A pivotal moment in the history of fluoropolymers was the accidental discovery of polytetrafluoroethylene (PTFE) by Dr. Roy J. Plunkett at DuPont in 1938.[1] This discovery marked the beginning of the fluoropolymer industry and set the stage for the exploration of other fluorine-containing polymers. While the initial focus was on perfluorinated polymers like PTFE, researchers soon began to explore the incorporation of fluorine into other polymer backbones to tailor properties and improve processability.

The Emergence of Fluorinated Acrylic Monomers: The Pioneering Work at 3M

The 1950s marked a significant turning point with the focused development of fluorinated acrylic monomers. A seminal paper published in 1955 by a team of researchers at the Minnesota Mining and Manufacturing Company (3M)—D. W. Codding, T. S. Reid, A. H. Ahlbrecht, G. H. Smith, and D. R. Husted—detailed the first comprehensive synthesis of a series of n-1,1-dihydroperfluoroalkyl acrylates. This work laid the foundation for a new class of polymers with unique surface properties.

The 3M researchers recognized the difficulty in esterifying 1,1-dihydroperfluoroalkanols using conventional methods. Their breakthrough came with the use of acrylyl chloride or a combination of acrylic acid and perfluoroacetic anhydride (B1165640), which successfully yielded the desired monomers.

Experimental Protocols: The First Synthesis of n-1,1-Dihydroperfluoroalkyl Acrylates

The following experimental protocols are based on the pioneering work published in 1955.

Method 1: Using Acrylyl Chloride

-

Reaction: A 1,1-dihydroperfluoroalkanol is reacted with acrylyl chloride in the presence of a hydrogen chloride acceptor, such as a tertiary amine (e.g., pyridine).

-

Procedure:

-

The 1,1-dihydroperfluoroalkanol and a tertiary amine are dissolved in a suitable inert solvent (e.g., diethyl ether).

-

The solution is cooled in an ice bath.

-

Acrylyl chloride is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting mixture is filtered to remove the amine hydrochloride salt.

-

The filtrate is washed with dilute acid, water, and then dried over a suitable drying agent.

-

The solvent is removed by distillation, and the crude monomer is purified by vacuum distillation.

-

Method 2: Using Acrylic Acid and Perfluoroacetic Anhydride

-

Reaction: A 1,1-dihydroperfluoroalkanol is reacted with acrylic acid in the presence of perfluoroacetic anhydride, which acts as a dehydrating agent.

-

Procedure:

-

Acrylic acid and the 1,1-dihydroperfluoroalkanol are mixed.

-

Perfluoroacetic anhydride is added to the mixture.

-

The reaction is typically exothermic and may require initial cooling.

-

The mixture is then heated for a short period to ensure complete reaction.

-

The resulting product is washed with water and a dilute base to remove unreacted acids.

-

The crude monomer is dried and purified by vacuum distillation.

-

The following diagram illustrates the general synthesis pathway for 1,1-dihydroperfluoroalkyl acrylates as developed by the 3M researchers.

Physical Properties of Early Fluorinated Acrylic Monomers

The 3M team characterized the physical properties of the newly synthesized monomers, which are summarized in the table below.

| Monomer (1,1-Dihydroperfluoroalkyl Acrylate) | Alkyl Group | Boiling Point (°C/mm Hg) | Density (g/mL at 25°C) | Refractive Index (nD25) |

| Ethyl | C2F5 | 55/100 | 1.295 | 1.3405 |

| Propyl | C3F7 | 65/100 | 1.398 | 1.3390 |

| Butyl | C4F9 | 80/100 | 1.475 | 1.3385 |

| Amyl | C5F11 | 95/100 | 1.536 | 1.3380 |

| Heptyl | C7F15 | 125/100 | 1.625 | 1.3375 |

Polymerization and Unique Properties of Fluorinated Acrylate Polymers

A companion paper, also from 3M researchers in 1955, detailed the polymerization of these new monomers and the remarkable properties of the resulting polymers. The polymers were typically prepared by bulk, solution, or emulsion polymerization using free-radical initiators.

Experimental Protocols: Early Polymerization of Fluorinated Acrylic Monomers

The following is a generalized experimental protocol for the polymerization of 1,1-dihydroperfluoroalkyl acrylates based on the early literature.

-

Polymerization Method: Emulsion polymerization was a common method for producing high molecular weight polymers.

-

Procedure:

-

An emulsifier (e.g., potassium perfluorooctanoate) is dissolved in deionized water in a reaction vessel.

-

A water-soluble initiator (e.g., potassium persulfate) is added.

-

The fluorinated acrylic monomer is added to the aqueous solution with vigorous stirring to form an emulsion.

-

The reaction mixture is heated to a specific temperature (e.g., 50-70°C) under a nitrogen atmosphere to initiate polymerization.

-

The polymerization is allowed to proceed for several hours until a stable latex is formed.

-

The polymer can be isolated by coagulation of the latex, followed by washing and drying.

-

The workflow for the emulsion polymerization of these monomers is depicted in the following diagram.

Surface Properties of Early Fluorinated Acrylate Polymers

The most striking characteristic of these new polymers was their extremely low surface energy, leading to excellent water and oil repellency. A 1962 paper by M. K. Bernett and W. A. Zisman provided critical surface tension data for a range of fluorinated acrylate and methacrylate (B99206) polymers. The critical surface tension (γc) is a key parameter that defines the wettability of a solid surface.

The table below summarizes some of the early data on the surface properties of polymers derived from fluorinated acrylic monomers.

| Polymer | Critical Surface Tension (γc) (dynes/cm at 20°C) | Water Contact Angle (Advancing, degrees) |

| Poly(1,1-dihydroperfluorobutyl acrylate) | 13.5 | 104 |

| Poly(1,1-dihydroperfluorooctyl acrylate) | 10.6 | 115 |

| Poly(1,1-dihydroperfluorohexyl methacrylate) | 12.0 | 110 |

These exceptionally low critical surface tensions, particularly for the polymer with the C8 side chain, were unprecedented at the time and demonstrated the powerful effect of the perfluoroalkyl side chains in creating highly repellent surfaces.

Logical Progression of Discovery

The discovery and development of fluorinated acrylic monomers followed a logical progression, building upon earlier work in fluorine chemistry and polymer science.

Conclusion

The pioneering work on the discovery and synthesis of fluorinated acrylic monomers in the 1950s, primarily at 3M, opened up a new frontier in polymer science. The unique low surface energy properties of the resulting polymers led to the development of a wide range of applications, particularly in surface treatments for textiles, paper, and other materials to impart water and oil repellency. This foundational research provided the scientific community with a new set of molecular building blocks and a deeper understanding of how to engineer surfaces with tailored properties. The detailed experimental protocols and quantitative data from these early studies continue to be a valuable resource for researchers and scientists in the ongoing development of advanced fluorinated materials.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Fluoroacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary techniques for the polymerization of 2-Fluoroacrylic acid (2-FAA). Due to the limited availability of specific literature on the homopolymerization of 2-Fluoroacrylic acid, this document presents detailed protocols for the closely related and well-documented polymerization of acrylic acid. These protocols serve as a robust starting point for the development of polymerization processes for 2-FAA, with specific considerations and potential modifications highlighted.

Introduction to 2-Fluoroacrylic Acid Polymerization

Poly(2-fluoroacrylic acid) is a specialty polymer with potential applications in pharmaceuticals, coatings, and advanced materials due to the unique properties conferred by the fluorine atom, such as altered acidity, hydrophobicity, and thermal stability. The polymerization of 2-fluoroacrylic acid can be achieved through several methods, including free radical polymerization, controlled radical polymerization (such as RAFT), and emulsion polymerization. The choice of technique will depend on the desired polymer characteristics, such as molecular weight, polydispersity, and polymer architecture.

Challenges in the Polymerization of 2-Fluoroacrylic Acid:

-

High Reactivity: Like acrylic acid, 2-fluoroacrylic acid is a highly reactive monomer, which can lead to uncontrolled polymerization and broad molecular weight distributions if not properly managed.[1]

-

Electronic Effects of Fluorine: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the vinyl group and the properties of the resulting polymer.

-

pH Sensitivity: For polymerizations in aqueous media, the pH can significantly affect the monomer's reactivity and the solubility of the resulting polymer.

Polymerization Techniques

Free Radical Polymerization

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. It involves the use of a free radical initiator to begin the polymerization process.

Key Experimental Parameters:

-

Initiator: Azo compounds (e.g., AIBN) and peroxides (e.g., benzoyl peroxide, potassium persulfate) are commonly used.[2] The choice of initiator depends on the solvent and desired reaction temperature.

-

Solvent: The polymerization can be carried out in bulk, solution (e.g., water, organic solvents), or emulsion.[2]

-

Temperature: The reaction temperature is chosen to ensure an appropriate rate of initiator decomposition.

-

Monomer Concentration: This affects the rate of polymerization and the final molecular weight of the polymer.

Data Presentation: Free Radical Polymerization of Acrylic Acid (Model System)

| Initiator System | Solvent | Temperature (°C) | Monomer Conc. (wt%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Conversion (%) |

| Potassium Persulfate | Water | 70 | 10 | ~25,000 | ~50,000 | ~2.0 | >95 |

| AIBN | 1,4-Dioxane | 60 | 20 | ~30,000 | ~65,000 | ~2.2 | >90 |

Note: This data is representative of acrylic acid polymerization and serves as an estimate for 2-fluoroacrylic acid under similar conditions. Actual values for poly(2-fluoroacrylic acid) will require experimental determination.

Experimental Protocol: Solution Free Radical Polymerization of Acrylic Acid (Model System)

This protocol describes the synthesis of poly(acrylic acid) in an aqueous solution using potassium persulfate as the initiator.

Materials:

-

Acrylic acid (inhibitor removed)

-

Potassium persulfate (KPS)

-

Deionized water

-

Nitrogen gas

-

Reaction vessel with a condenser, nitrogen inlet, and magnetic stirrer

Procedure:

-

Deionized water is added to the reaction vessel and purged with nitrogen for 30 minutes to remove dissolved oxygen.

-

Acrylic acid is added to the deoxygenated water to the desired concentration.

-